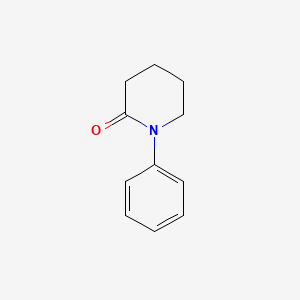

1-Phenylpiperidin-2-one

説明

Significance of Piperidinone Heterocycles in Chemical and Biological Sciences

Piperidinone and its derivatives are six-membered heterocyclic compounds containing a nitrogen atom and a ketone group within the ring. ontosight.ainih.gov These structures are of considerable interest in medicinal and chemical sciences due to their presence in a wide array of biologically active molecules. nih.govijnrd.org

The piperidinone scaffold is a fundamental component in the design and synthesis of numerous pharmaceuticals. nih.govresearchgate.netmdpi.com Its derivatives are found in over twenty classes of drugs and naturally occurring alkaloids. nih.gov The structural framework of piperidinone allows for various chemical modifications, making it a valuable intermediate in the synthesis of complex nitrogen-containing molecules, including drug candidates. core.ac.uk Research has shown that compounds incorporating the piperidinone moiety exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. ontosight.aiwisdomlib.orgtandfonline.com

Specific Focus on 1-Phenylpiperidin-2-one within the Piperidinone Framework

Within the broad class of piperidinones, this compound is a distinct compound with specific characteristics. It serves as a clear example of how the fundamental piperidinone structure can be modified to create unique molecules.

This compound is systematically identified by its chemical name and a unique CAS (Chemical Abstracts Service) number. The name indicates a piperidin-2-one structure where a phenyl group is attached to the nitrogen atom at position 1.

| Identifier | Value |

| IUPAC Name | This compound nih.gov |

| CAS Number | 4789-09-7 nih.govchemscene.comchemicalbook.com |

| Molecular Formula | C₁₁H₁₃NO nih.govchemscene.comchemicalbook.comcalpaclab.comchemsrc.comacmec.com.cnalfa-chemistry.com |

| Molecular Weight | 175.23 g/mol nih.govchemscene.comchemicalbook.comcalpaclab.com |

| Synonyms | 1-Phenyl-2-piperidinone, 1-Phenyl-2-piperidone chemscene.com |

This table presents the key identifiers for this compound.

The molecular structure of this compound consists of a six-membered piperidinone ring. A phenyl group is bonded to the nitrogen atom of this ring. The ketone group is located at the second carbon atom of the piperidine (B6355638) ring.

| Property | Value |

| Melting Point | 99-100°C chemsrc.com |

| Boiling Point | 366.6±11.0 °C at 760 mmHg chemsrc.com |

| Density | 1.1±0.1 g/cm³ chemsrc.com |

| Flash Point | 178.1±10.5 °C chemsrc.com |

| SMILES | O=C1CCCCN1C2=CC=CC=C2 chemscene.combldpharm.com |

| InChI | InChI=1S/C11H13NO/c13-11-8-4-5-9-12(11)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2 nih.govacmec.com.cn |

This table outlines some of the physical and chemical properties of this compound.

Structure

3D Structure

特性

IUPAC Name |

1-phenylpiperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c13-11-8-4-5-9-12(11)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKOGCJIYHZVBDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(=O)C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50341258 | |

| Record name | 1-phenylpiperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50341258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4789-09-7 | |

| Record name | 1-phenylpiperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50341258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenylpiperidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Reaction Pathways for 1 Phenylpiperidin 2 One and Its Derivatives

Direct Synthesis Strategies for 1-Phenylpiperidin-2-one

The direct construction of the this compound core predominantly relies on cyclization reactions that form the six-membered lactam ring. These methods often involve the formation of a key carbon-nitrogen bond in an intramolecular fashion.

Cyclization Reactions in this compound Synthesis

A prevalent strategy for synthesizing piperidin-2-ones involves the intramolecular cyclization of suitable linear precursors. One common approach is the aza-Michael addition, where an amine undergoes nucleophilic addition to an activated β-carbon of an unsaturated ester or a related system. ajol.info For instance, the base-induced intramolecular aza-Michael reaction serves as a key carbon-nitrogen bond-forming step to create the piperidine (B6355638) ring. ajol.info

Another significant cyclization method is the Dieckmann condensation, which involves the intramolecular cyclization of a diester to form a β-keto ester, a precursor that can be further transformed into the desired piperidinone. ucl.ac.ukresearchgate.net The efficiency of this reaction is highly dependent on factors such as the choice of base, solvent, and reaction temperature. researchgate.net Additionally, reductive amination followed by intramolecular lactamization provides a two-step pathway to the piperidin-2-one scaffold. This can be achieved by condensing a suitable keto-acid or its derivative with an amine, followed by cyclization.

The Pictet-Spengler reaction, traditionally used for synthesizing tetrahydroisoquinolines, has also been adapted for the synthesis of related heterocyclic systems and can be a viable, albeit less direct, route for precursors to piperidinones. researchgate.netbeilstein-journals.org Furthermore, palladium-catalyzed amination reactions have been explored for the N-arylation of lactams, which can be a crucial step in the synthesis of N-phenyl substituted piperidinones. rsc.org

Specific Reagent Systems and Optimized Conditions for Preparation

The successful synthesis of this compound hinges on the careful selection of reagents and the optimization of reaction conditions to maximize yield and purity.

For academic research, reproducible and scalable protocols are paramount. In the context of Dieckmann cyclization for related piperidones, studies have shown that the choice of base and solvent significantly impacts the yield. For example, in the synthesis of 1-(2-phenethyl)-4-piperidone, using sodium in xylene at room temperature for 24 hours was found to be optimal, affording a 72% yield. researchgate.net Other bases like sodium hydride (NaH) and sodium t-butoxide (NaOtBu) also proved effective, though they resulted in slightly lower yields of 64% and 61%, respectively. researchgate.net The dilution of the reaction mixture was also identified as a critical factor, with a twelve-fold excess of solvent being necessary for optimal results. researchgate.net

Microwave-assisted synthesis has emerged as a powerful tool to accelerate reaction times and improve yields. For instance, the synthesis of 1-methyl-3-phenylpiperidin-4-one, a related compound, can be achieved in 2 hours at 120°C with yields ranging from 60-80% using microwave irradiation.

For N-arylation reactions to form the N-phenyl bond, palladium-catalyzed cross-coupling reactions are frequently employed. A variety of palladium catalysts, such as Pd₂(dba)₃ or Pd(OAc)₂, in combination with ligands like Xantphos, have been successfully used. rsc.org The choice of base, such as cesium carbonate (Cs₂CO₃), and solvent, like dioxane, are also crucial for achieving high yields. rsc.org

Below is a table summarizing various synthetic conditions for related piperidinone syntheses, which can inform the development of reproducible protocols for this compound.

| Reaction Type | Precursor(s) | Reagents/Catalyst | Solvent | Temperature | Yield | Reference |

| Dieckmann Condensation | N,N-bis-(carbomethoxyethyl)phenethylamine | Sodium | Xylene | Room Temp | 72% | researchgate.net |

| Dieckmann Condensation | N,N-bis-(carbomethoxyethyl)phenethylamine | NaH | Xylene | Room Temp | 64% | researchgate.net |

| Dieckmann Condensation | N,N-bis-(carbomethoxyethyl)phenethylamine | NaOtBu | Xylene | Room Temp | 61% | researchgate.net |

| Microwave-Assisted Mannich Reaction | Acetophenone, formaldehyde, methylamine | HCl | Ethanol | 120°C | 60-80% | |

| Palladium-Catalyzed Amination | 4-methyl-7-nonafluorobutylsulfonyloxycoumarin, Aniline | Pd₂(dba)₃/Xantphos, Cs₂CO₃ | Dioxane | 120°C (Microwave) | High | rsc.org |

Advanced Synthetic Approaches for Piperidinone Derivatives Relevant to this compound

The development of stereochemically defined piperidinone derivatives is of great importance due to the often-differing biological activities of enantiomers. This has spurred significant research into enantioselective synthetic methods.

Enantioselective Synthesis of Piperidinone Analogues

Creating chiral piperidinone analogues with high enantiomeric purity is a significant challenge in synthetic chemistry. scribd.com Various strategies have been developed, including the use of chiral auxiliaries, chiral catalysts, and asymmetric transformations of prochiral substrates. ntu.edu.sg

One approach involves the use of a chiral auxiliary, such as (S)-4-benzyloxazolidinone, to guide the stereochemical outcome of a reaction. ntu.edu.sg For example, the asymmetric synthesis of (R)-N-benzyl-5-methylhydroxy-piperidone was achieved in a multi-step sequence where the key step was a diastereoselective aldol (B89426) reaction. ntu.edu.sg Another strategy is the enantioselective conjugate addition of arylboroxines to 2,3-dihydro-4-pyridones, catalyzed by a rhodium/phosphoramidite complex, which can provide 2-aryl-4-piperidones with up to 99% enantioselectivity. scribd.com

Asymmetric hydrogenation is a powerful and atom-economical method for the synthesis of chiral compounds, including piperidine derivatives. dicp.ac.cnresearchgate.net This technique typically involves the use of a chiral catalyst to deliver hydrogen to one face of a prochiral double bond with high selectivity.

A notable advancement is the development of auxiliary-based methods for the asymmetric hydrogenation of pyridines, which can lead to the formation of chiral piperidines with multiple stereocenters. dicp.ac.cn In this approach, a chiral oxazolidinone is attached to the pyridine (B92270) ring. Upon protonation and hydrogenation with a catalyst like Pd(OH)₂/C, the auxiliary shields one face of the pyridine ring, leading to highly stereoselective hydrogen transfer. dicp.ac.cn This method has been successfully applied to a range of substituted pyridines, achieving excellent enantiomeric excesses. dicp.ac.cn

Another innovative strategy is the interrupted hydrogenation of oxazolidinone-substituted pyridines. nih.gov This process allows for the synthesis of enantioenriched δ-lactams (piperidin-2-ones) by intercepting a hydrogenation intermediate with a nucleophile, such as water. nih.gov This method avoids the direct and often challenging asymmetric hydrogenation of pyridones. nih.gov

The following table provides examples of asymmetric hydrogenation for the synthesis of chiral piperidine derivatives.

| Substrate | Catalyst System | Hydrogen Source | Product | Enantiomeric Excess (ee) | Reference |

| 2-Oxazolidinone-substituted pyridine | Pd(OH)₂/C | H₂ (100 bar) | (S)-3-methyl piperidine | 98% | dicp.ac.cn |

| Oxazolidinone-substituted pyridine | Rhodium(I) complex | H₂ | All-cis-(multi)fluorinated piperidines | High diastereoselectivity | mdpi.com |

| Pyridinium (B92312) salts | Iridium(I) catalyst with P,N-ligand | H₂ | Chiral piperidines | High | mdpi.com |

Intramolecular Cyclization Methods

Intramolecular cyclization represents a fundamental and widely employed strategy for the construction of the piperidinone ring system. These methods involve the formation of a new carbon-nitrogen or carbon-carbon bond within a single molecule, leading to the desired cyclic structure.

One notable approach involves the acid-mediated stereoselective intramolecular 6-endo-trig cyclization of enones. mdpi.com A study on this reaction revealed that while the trans-isomer is initially formed, it can convert to the more stable cis-isomer over a longer reaction time, allowing for diastereomeric control by adjusting the reaction duration. mdpi.com For instance, a two-hour reaction was found to be optimal for producing trans-piperidinones with a diastereomeric ratio of up to 3:1. mdpi.com

Radical cyclization methods also offer a powerful means to synthesize piperidinone derivatives. For example, the intramolecular radical cyclization of alkene group-bearing amides can be initiated by hydride transfer. mdpi.comnih.gov These reactions are often sensitive to the solvent and reaction conditions. For instance, the formation of piperidines with tertiary amino groups proceeds efficiently in polar solvents like DMSO and DMF, but the presence of water can lead to the formation of by-products with an alcohol residue. nih.gov

Another innovative strategy is the photocatalytic intramolecular radical cyclization. This method has been successfully applied to synthesize 3,3-difluoro-γ-lactams, demonstrating the potential of light-mediated reactions in constructing complex heterocyclic systems. rsc.org Additionally, the intramolecular oxidative addition of alkyl radicals to a 2-pyridone nucleus has been shown to yield bicyclic 2-pyridone derivatives under both reductive and oxidative conditions. scielo.org.mx

The intramolecular aza-Michael reaction is another key cyclization strategy. ajol.infosioc-journal.cn For example, ethyl 2-(1-phenylpiperidin-2-yl) acetate (B1210297) can be formed through a spontaneous cyclization, while other derivatives may require a base to facilitate the reaction. ajol.info This method has been utilized in the synthesis of spirobarbiturate piperidin-2-ones through a cascade aza-Michael/intramolecular-Michael reaction. sioc-journal.cn

Multicomponent Reactions Incorporating Piperidinone Moieties

Multicomponent reactions (MCRs) have emerged as highly efficient and atom-economical tools for the synthesis of complex molecules like piperidinones from simple starting materials in a single step. acs.orgacs.org These reactions offer significant advantages by minimizing waste and simplifying purification processes.

A classic example is the Petrenko-Kritschenko piperidone synthesis, which involves the condensation of an alkyl-1,3-acetonedicarboxylate with an aldehyde (like benzaldehyde) and an amine. wikipedia.orgwikipedia.org This reaction is conceptually related to the well-known Hantzsch pyridine synthesis. wikipedia.org

More contemporary MCRs often involve cascade reaction sequences. For instance, a four-component reaction between nitrostyrenes, aromatic aldehydes, ammonium (B1175870) acetate, and dialkyl malonates can lead to polysubstituted 2-piperidinones through a Michael addition/nitro-Mannich/lactamization cascade. acs.org Similarly, a four-component synthesis of novel piperidine-containing pyridinium salts with three stereogenic centers has been achieved through a Michael–Mannich–cyclization cascade. hse.ruresearchgate.net In these reactions, ammonium acetate often plays a dual role as both a base and a nitrogen source. hse.ruresearchgate.net

Ugi Four-Component Reaction in Piperidine/Piperidinone Synthesis

The Ugi four-component reaction (U-4CR) is a particularly versatile MCR that has been successfully applied to the synthesis of piperidine and piperidinone derivatives. nih.govnih.gov The classical Ugi reaction involves the condensation of a carboxylic acid, an amine, a carbonyl compound (aldehyde or ketone), and an isocyanide to produce a bis-amide. nih.gov

This methodology has been adapted for the synthesis of complex piperidine-containing scaffolds. For example, starting from resin-bound glutamic acid, N-substituted pyrrolidinones tethered to N-substituted piperidines have been efficiently synthesized using the U-4CR. nih.gov This highlights the utility of the Ugi reaction in solid-phase organic synthesis for generating libraries of diverse compounds. nih.gov Furthermore, a two-step sequence involving a U-4CR has been developed for the preparation of 4-aminopiperidine-4-carboxylic acid derivatives, which are precursors to important pharmaceutical agents like carfentanil and remifentanil. capes.gov.brresearchgate.net This approach has been shown to be more efficient in terms of time and yield compared to previously described methods. researchgate.net

Reduction of Amides to Alcohols Utilizing Piperidinone Substrates

The reduction of amides, including cyclic amides like piperidinones, is a fundamental transformation in organic synthesis. While the reduction of amides typically yields amines, specific methods have been developed to achieve the less common transformation to alcohols.

Chemoselective Reduction with SmI₂/Amine Systems

A significant breakthrough in the reduction of amides to alcohols is the use of samarium(II) iodide (SmI₂) in combination with an amine and water. nih.govacs.org This system has proven to be highly chemoselective for the C-N bond cleavage of the amide, leading to the corresponding alcohol in high yields under mild, room-temperature conditions. nih.govacs.org

This method is notable for its broad substrate scope, successfully reducing primary, secondary, and tertiary amides. nih.govacs.org The reaction proceeds via a single electron transfer mechanism, generating ketyl-type radicals from unactivated amides. nih.gov The chemoselectivity is a key advantage, as the expected C-O cleavage products (amines) are generally not formed. nih.govacs.org

Specifically for piperidinone substrates, the SmI₂/Et₃N/H₂O system was successfully used to reduce this compound, affording the corresponding amino alcohol in an excellent 96% yield with greater than 95:5 selectivity for C-N bond cleavage over C-O bond cleavage. nih.gov This demonstrates the utility of this method for the selective transformation of piperidinone scaffolds.

| Substrate | Reducing System | Product | Yield | Selectivity (C-N/C-O) | Reference |

| This compound | SmI₂/Et₃N/H₂O | 5-Anilino-1-pentanol | 96% | >95:5 | nih.gov |

Mechanistic Studies of Synthetic Transformations

Understanding the reaction mechanisms behind the formation of piperidinones is crucial for optimizing existing synthetic methods and developing new ones. Mechanistic studies often involve a combination of experimental techniques and computational analysis.

Elucidation of Reaction Mechanisms in Piperidinone Formation

Mechanistic investigations have provided valuable insights into various piperidinone synthesis pathways. For instance, in the context of intramolecular cyclization, studies on the acid-mediated cyclization of enones have elucidated the stereochemical course of the reaction, revealing the interconversion of diastereomers over time. mdpi.com

For multicomponent reactions, the proposed mechanisms often involve a cascade of well-established reactions. The formation of polysubstituted 2-piperidinones from nitrostyrenes is thought to proceed through a sequence of Michael addition, a nitro-Mannich reaction, and subsequent lactamization. acs.org Similarly, the four-component synthesis of piperidine-containing pyridinium salts is believed to occur via a Michael–Mannich–cyclization domino process. hse.ruresearchgate.net The initial step is often a Michael addition, followed by a Mannich reaction involving ammonia (B1221849) (generated from ammonium acetate), and finally, an intramolecular cyclization to form the piperidinone ring. hse.ruresearchgate.net

In the Ugi reaction, the mechanism is initiated by the formation of an imine from the amine and carbonyl components. nih.gov This is followed by the nucleophilic attack of the isocyanide to form a reactive nitrilium intermediate, which is then trapped by the carboxylic acid, leading to the final bis-amide product after an intramolecular Mumm rearrangement. nih.gov

The mechanism of the chemoselective reduction of amides to alcohols using the SmI₂/amine/H₂O system involves a reversible first electron transfer and electrophilic activation of the amide bond. nih.govacs.org Kinetic studies have indicated that all components (SmI₂, amine, and H₂O) are involved in the rate-determining step, suggesting a cooperative mechanism. researchgate.netmdpi.com

Stereochemical Control and Diastereoselectivity in Synthesis

The precise control of stereochemistry in the synthesis of this compound and its derivatives is of paramount importance, as the three-dimensional arrangement of atoms can significantly influence the pharmacological properties of these molecules. Researchers have developed a variety of sophisticated methodologies to control the formation of specific stereoisomers, including substrate-controlled, auxiliary-controlled, and catalyst-controlled strategies, as well as highly diastereoselective multicomponent reactions.

A core challenge in the synthesis of substituted piperidin-2-ones is the creation of multiple stereocenters with a defined relative and absolute configuration. Advanced synthetic methods now allow for high levels of stereochemical control, producing specific diastereomers or enantiomers, which is crucial for developing targeted therapeutic agents.

Substrate-Controlled and Auxiliary-Based Methodologies

One effective strategy for achieving stereocontrol is to use a starting material that is already chiral, allowing its inherent stereochemistry to direct the formation of new stereocenters. This substrate-controlled approach is frequently employed using compounds from the "chiral pool," such as α-amino acids. nih.govmdpi.com For instance, enantiomerically pure α-amino acids can serve as templates where the existing chiral center influences the stereochemical outcome of subsequent cyclization and functionalization reactions. nih.govmdpi.com

Another powerful approach involves the temporary attachment of a chiral auxiliary to an achiral substrate. wikipedia.org This auxiliary directs the stereoselective course of a reaction and is subsequently removed. wikipedia.org For example, an asymmetric route to piperidin-2,4-diones has been developed that utilizes Davies' chiral auxiliary to induce a highly stereoselective Michael addition, establishing a key stereocenter early in the synthetic sequence. ucl.ac.uk Similarly, the use of tert-butanesulfinimines, derived from chiral tert-butanesulfinamide, has been reported. thieme-connect.com Deprotonation of a tert-butanesulfinyl ketimine can form a metalloenamine that undergoes a Michael addition to α,β-unsaturated ketones with very high diastereoselectivity, leading to N-sulfinylamino ketones which can be cyclized to form piperidines. thieme-connect.com

Catalyst-Controlled Asymmetric Synthesis

Catalytic methods offer an efficient and atom-economical way to generate chiral piperidin-2-one derivatives. These methods rely on a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.

Key catalytic strategies include:

Asymmetric Hydrogenation : The stereoselective hydrogenation of unsaturated piperidinone precursors, such as tetrahydropyridinones, using chiral metal catalysts (e.g., based on iridium or rhodium) can produce cis-configured 2,4-disubstituted piperidines. mdpi.com Palladium-catalyzed asymmetric hydrogenation of pyrazines with a hydroxyl group has also been developed to access chiral disubstituted piperazin-2-ones with excellent diastereoselectivity and enantioselectivity. rsc.org

Phase-Transfer Catalysis : Asymmetric alkylation of 3-arylpiperidin-2-ones can be achieved using chiral phase-transfer catalysts. This method is particularly effective for creating a chiral quaternary carbon center at the α-position of the lactam ring with high enantioselectivity. nih.gov

Organocatalysis : Non-metal, small organic molecule catalysts have emerged as a powerful tool. For instance, the enantioselective desymmetrization of N-benzyl glutarimides using an oxazaborolidine catalyst provides access to chiral N-benzyl-2-piperidinones with high yields and excellent enantioselectivity. mdpi.com

Diastereoselective Multicomponent and Cyclization Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing structural elements of all starting materials, are highly efficient for building complex molecular architectures. Several highly diastereoselective MCRs have been developed for piperidin-2-one synthesis.

A notable example is a four-component reaction involving aromatic aldehydes, Michael acceptors (like benzylidenemalononitriles), pyridinium ylides, and ammonium acetate. researchgate.netresearchgate.net This domino reaction proceeds through a Michael-Mannich cascade to afford highly functionalized piperidin-2-one derivatives with three or even four stereocenters. researchgate.netresearchgate.netresearchgate.net Remarkably, this process is highly stereoselective, yielding only a single diastereomer. researchgate.netresearchgate.net The pure products can often be isolated by simple filtration, avoiding the need for chromatographic purification. hse.ru

| Aldehyde (Ar1) | Michael Acceptor (Ar2) | Product Structure | Stereocenters | Observed Diastereoselectivity | Reference |

|---|---|---|---|---|---|

| Benzaldehyde | Benzylidenemalononitrile | 1-((3SR,4RS,6SR)-5,5-dicyano-2-oxo-4,6-diphenylpiperidin-3-yl)pyridin-1-ium bromide | 3 | Single diastereomer | researchgate.netresearchgate.net |

| 4-Chlorobenzaldehyde | 4-Chlorobenzylidenemalononitrile | 1-((3SR,4RS,6SR)-4,6-bis(4-chlorophenyl)-5,5-dicyano-2-oxopiperidin-3-yl)pyridin-1-ium bromide | 3 | Single diastereomer | researchgate.netresearchgate.net |

| 4-Methylbenzaldehyde | 4-Methylbenzylidenemalononitrile | 1-((3SR,4RS,6SR)-5,5-dicyano-2-oxo-4,6-di-p-tolylpiperidin-3-yl)pyridin-1-ium bromide | 3 | Single diastereomer | researchgate.netresearchgate.net |

| Benzaldehyde | Ethyl 2-cyano-3-phenylacrylate | 1-((3SR,4RS,5RS,6SR)-5-cyano-5-(ethoxycarbonyl)-2-oxo-4,6-diphenylpiperidin-3-yl)pyridin-1-ium bromide | 4 | Single diastereomer | researchgate.netresearchgate.net |

Intramolecular cyclization reactions also provide a reliable pathway to stereochemically defined piperidinones. A highly stereoselective addition of phenyl Grignard reagent to an allyl imine, achieving a diastereomeric excess (de) of over 98%, followed by a ring-closing metathesis (RCM) step, has been used to synthesize N-Boc-(2S,3S)-3-hydroxy-2-phenylpiperidine. researchgate.net Additionally, a catalytic enantioselective preparation of N-tert-butyloxycarbonyl-(2S)-2-phenyl-piperidin-3-one was achieved through an intramolecular epoxide opening and subsequent ring expansion. researchgate.net

| Synthetic Method | Type of Control | Key Transformation | Reported Stereoselectivity | Reference |

|---|---|---|---|---|

| Multicomponent Reaction | Reaction-pathway controlled | Michael-Mannich-cyclization cascade | Single diastereomer formed | researchgate.netresearchgate.nethse.ru |

| Grignard Addition / RCM | Substrate-controlled | Addition of PhMgBr to a chiral allyl imine | >98% de | researchgate.net |

| Asymmetric Alkylation | Catalyst-controlled (Phase-Transfer) | Alkylation of 3-arylpiperidin-2-ones | High enantioselectivity | nih.gov |

| Asymmetric Hydrogenation | Catalyst-controlled (Metal) | Hydrogenation of unsaturated piperidinones | cis-configuration | mdpi.com |

| Michael Addition | Auxiliary-controlled | Addition to α,β-unsaturated ketones | High diastereoselectivity | ucl.ac.ukthieme-connect.com |

| Desymmetrization | Catalyst-controlled (Organocatalyst) | Reduction of N-benzyl glutarimides | Excellent enantioselectivity | mdpi.com |

Structure Activity Relationship Sar and Medicinal Chemistry of Piperidinone Derivatives

General Principles of SAR in Piperidinone-Containing Compounds

The biological activity of piperidinone-containing compounds is intricately linked to their structural features. Structure-Activity Relationship (SAR) studies have elucidated several key principles governing their pharmacological effects. The piperidine (B6355638) ring itself is a crucial pharmacophore found in numerous pharmaceuticals and alkaloids. mdpi.com Modifications to this core structure, including the position and nature of substituents on both the nitrogen atom and the carbon atoms of the ring, can dramatically influence potency and selectivity.

For instance, in a series of matrine (B1676216) alkaloid analogues designed for analgesic activity, SAR studies identified that the amide group, a tertiary amine group, and the C-ring of the parent compounds were critical for their effects. jst.go.jp This led to the identification of 4-Dimethylamino-1-pentanoylpiperidine as a lead compound, highlighting the importance of the piperidine core in interacting with biological targets like the kappa-opioid receptor. jst.go.jp

In the context of farnesyltransferase (FTase) inhibitors, the 3-pyridylmethyl group at the N-1 position and a nitro group at the C-5 position of the piperidin-2-one ring were found to be essential for inhibitory activity. acs.org Altering the position of the nitrogen in the pyridine (B92270) ring or reducing the nitro group resulted in a complete loss of activity, demonstrating high structural specificity. acs.org Furthermore, stereochemistry plays a pivotal role; for potent FTase inhibitors, only the (+)-enantiomers displayed significant activity. acs.org

Biological Activities Associated with 1-Phenylpiperidin-2-one and its Analogues

The this compound scaffold and its derivatives have been investigated for a multitude of biological activities, ranging from antiviral to anticancer effects.

Antiviral Activity

Derivatives of the piperidinone family have shown promise as antiviral agents. Studies have explored their efficacy against various viruses, with structural modifications playing a key role in their activity. For example, newly synthesized N-substituted piperidine derivatives were tested for their in-vitro activity against the influenza A/Swine/Iowa/30 (H1N1) virus. mdpi.com The results indicated that these compounds demonstrated efficacy comparable to or greater than commercially available drugs like oseltamivir (B103847) at similar concentrations. mdpi.comresearchgate.net

The general class of piperidin-4-ones has been noted for exhibiting antiviral properties among other biological activities. biomedpharmajournal.org Some N-acyl-3,5-bis(ylidene)-4-piperidones have also shown antiviral potential against SARS-CoV-2. rsc.org In a broader context, isatin (B1672199) derivatives incorporating a piperidine ring have been designed as broad-spectrum antiviral agents against influenza virus (H1N1), herpes simplex virus 1 (HSV-1), and coxsackievirus B3 (COX-B3). mdpi.com Specific compounds from this series displayed high potency, with IC50 values in the low micromolar to nanomolar range. mdpi.com

Table 1: Antiviral Activity of Selected Piperidine Derivatives

| Compound Class | Target Virus | Observed Activity | Reference |

|---|---|---|---|

| N-Substituted Piperidines | Influenza A (H1N1) | Efficacy comparable to Oseltamivir | mdpi.comresearchgate.net |

| N-Acyl-3,5-bis(ylidene)-4-piperidones | SARS-CoV-2 | Demonstrated antiviral properties | rsc.org |

| Isatin-Piperidine Hybrids (Compound 9) | Influenza A (H1N1) | IC50: 0.0027 µM | mdpi.com |

| Isatin-Piperidine Hybrids (Compound 5) | Herpes Simplex Virus 1 (HSV-1) | IC50: 0.0022 µM | mdpi.com |

| Isatin-Piperidine Hybrids (Compound 4) | Coxsackievirus B3 (COX-B3) | IC50: 0.0092 µM | mdpi.com |

Analgesic and Anti-inflammatory Effects

The phenylpiperidine scaffold is a well-established pharmacophore for analgesic agents, with fentanyl and its derivatives being prominent examples. nih.govpainphysicianjournal.com These compounds primarily act as agonists at the mu-opioid receptor, inhibiting ascending pain pathways. nih.govpainphysicianjournal.com SAR studies on matrine alkaloids led to the development of simplified piperidinone-based structures with antinociceptive effects, mediated through the kappa-opioid receptor. jst.go.jp

Beyond opioid receptor modulation, piperidinone derivatives have demonstrated significant anti-inflammatory properties. Analogues of curcumin, such as diarylidene-N-methyl-4-piperidones, have been synthesized to improve upon curcumin's poor bioavailability while retaining its anti-inflammatory effects. nih.govchemrxiv.org These compounds were shown to reduce the production of inflammatory markers like nitric oxide (NO) in activated macrophages to an extent similar to or better than curcumin. nih.govchemrxiv.org Certain 2-piperidone (B129406) derivatives were found to suppress the production of pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6, in lipopolysaccharide (LPS)-induced microglial cells. nih.gov Similarly, other 4-piperidone (B1582916) derivatives have shown the ability to inhibit IL-6 and TNF-α, suggesting potential for treating inflammation associated with lung injury. nih.gov

Neuroprotective Effects

Analogues of this compound have emerged as promising candidates for the treatment of neurodegenerative disorders. A series of 2-piperidone derivatives were designed as multifunctional agents for Alzheimer's disease, demonstrating an ability to inhibit the self-aggregation of Aβ(1-42) peptides. nih.gov One of the most potent compounds, 7q, showed 59.11% inhibition at a 20 μM concentration and also exhibited anti-inflammatory properties in microglial cells, which is crucial as neuroinflammation is a key component of Alzheimer's pathology. nih.gov

In models of Parkinson's disease, piperine (B192125) analogues have been investigated for their neuroprotective capabilities. nih.gov One analogue, compound 3b, showed potent protection against hydrogen peroxide-induced damage in neuron-like PC12 cells. nih.gov Its mechanism is believed to involve the activation of the Nrf2 pathway and the upregulation of antioxidant enzymes. nih.gov In an in-vivo mouse model of Parkinson's, this compound attenuated behavioral deficits and protected dopaminergic neurons. nih.gov Furthermore, hybrids of indanone/benzofuranone and piperidine have been developed, with one compound effectively ameliorating ischemia-reperfusion injury in a middle cerebral artery occlusion model, significantly reducing infarct volume. nih.gov

Kinase Inhibition and Anticancer Activity

The piperidinone core is a feature of many compounds with potent anticancer activity. These derivatives often act through various mechanisms, including the induction of apoptosis, cell cycle arrest, and kinase inhibition. mdpi.comnih.gov For example, two novel piperidone compounds, 2608 and 2610, were found to be cytotoxic to a range of human cancer cell lines, including breast, pancreatic, leukemia, and colon cancer, with CC50 values in the low micromolar to nanomolar range. nih.gov Their mechanism involves inducing reactive oxygen species (ROS) accumulation, mitochondrial depolarization, and caspase-3/7 activation, ultimately leading to apoptosis. nih.gov

Halogenated bis(methoxybenzylidene)-4-piperidone curcuminoids have shown improved anticancer activity compared to the known curcuminoid EF24. nih.gov These compounds can cause cell cycle arrest and downregulate the expression of matrix metalloproteinases involved in metastasis. nih.gov Other 4-piperidone derivatives act as topoisomerase IIα inhibitors, preventing the proper replication and transcription of DNA in cancer cells. rsc.org Phenylpiperazine derivatives have been identified as potent inhibitors of insulin-like growth factor 1-receptor (IGF-1R) kinase, a key target in cancer therapy, leading to significant antiproliferative effects. nih.gov

Table 2: Anticancer Activity of Selected Piperidinone Derivatives

| Compound | Cancer Cell Line | Mechanism of Action | Observed Effect | Reference |

|---|---|---|---|---|

| Compound 2608 / 2610 | Lymphoma, Colon, Breast, etc. | ROS accumulation, Apoptosis induction | CC50 in µM to nM range | nih.gov |

| Halogenated Curcuminoid (3c) | 518A2 Melanoma, HCT116 Colon | G2/M phase arrest, MMP-2 downregulation | Inhibited tumor growth in xenografts | nih.gov |

| 4-piperidone-1-carboxamides | HCT116 (Colon), MCF7 (Breast) | Topoisomerase II-α inhibition | Higher efficacy than 5-fluorouracil | rsc.org |

| Phenylpiperazine derivative (3b) | MCF-7 (Breast) | IGF-1R kinase inhibition | Average IC50: 0.024µM | nih.gov |

Antimicrobial and Antifungal Activity

Piperidinone derivatives have been synthesized and evaluated for their ability to combat microbial and fungal infections. A study on 2,6-diaryl-3-methyl-4-piperidones and their thiosemicarbazone derivatives found that they exhibited significant antibacterial activity against strains like Staphylococcus aureus and E. coli, comparable to the standard drug ampicillin. biomedpharmajournal.org The thiosemicarbazone derivatives, in particular, showed enhanced antifungal activity. biomedpharmajournal.org

In another study, 1,5-diarylidene-4-piperidones were identified as promising antifungal candidates against Cryptococcus neoformans. mdpi.com The SAR analysis revealed that the presence and length of hydrophobic alkyl chains, such as butoxy groups, were crucial for potent activity, likely by facilitating stronger interactions within a hydrophobic pocket of the target enzyme, sterol 14α-demethylase. mdpi.com However, the antifungal spectrum can be variable; some novel piperidine derivatives showed good antibacterial activity but were inactive against fungal species like Fusarium verticilliodes and Candida utilus. academicjournals.orgresearchgate.net The α,β-unsaturated piperidinone moiety is considered a key feature for the potent antifungal activity observed in some natural amides isolated from Piper species. nih.gov

Anti-Tuberculosis Activity

The piperidine scaffold is a key structural feature in various compounds investigated for anti-tuberculosis (TB) activity. High-throughput screening of compound libraries has identified piperidinol-based molecules with significant efficacy against Mycobacterium tuberculosis. nih.gov Subsequent optimization and structure-activity relationship (SAR) studies have elucidated key features for enhancing this activity.

For instance, a 22-member library of piperidinol analogs was generated using parallel synthesis to explore the SAR of a newly identified hit. nih.gov This investigation revealed that certain substitutions on the phenyl rings and the stereochemistry of the hydroxyl group were critical for potency. The most active compounds from this library demonstrated minimum inhibitory concentrations (MICs) ranging from 1.4 to 18.8 μg/mL against M. tuberculosis. nih.gov

Further research into piperidine-4-carboxamides identified them as a novel class of inhibitors targeting DNA gyrase, an essential enzyme in mycobacteria. nih.gov SAR studies on this class showed that adding a trifluoromethyl group to the phenyl moiety could increase the activity nearly tenfold. nih.gov Similarly, N-phenylindole derivatives featuring a piperidine substituent have shown potent activity, with some compounds achieving MIC values as low as 0.0625 μg/mL against the H37Rv strain of M. tuberculosis. nih.gov These compounds are thought to inhibit enoyl-acyl carrier protein reductase, an enzyme crucial for mycolic acid synthesis and, consequently, the bacterial cell wall.

| Compound Class | Target | Key SAR Findings | MIC Range (μg/mL) |

| Piperidinol Analogs | Unknown | Stereochemistry and aryl substitutions are critical. | 1.4 - 18.8 |

| Piperidine-4-carboxamides | DNA Gyrase | Trifluoromethyl group on the phenyl ring enhances activity. | - |

| N-Phenylindole Derivatives | Enoyl-acyl Carrier Protein Reductase | Piperidine substitution is favorable for potency. | 0.0625 - >32 |

Receptor Ligand Activity (e.g., Opioid, Sigma, Serotonin (B10506), Dopamine (B1211576) Receptors)

The this compound core and related piperidine structures are privileged scaffolds for ligands targeting a variety of receptors in the central nervous system.

Opioid Receptors: N-substituted piperidinyl indole (B1671886) derivatives have been developed as potent ligands for the nociceptin (B549756) opioid (NOP) and mu-opioid (MOP) receptors. nih.gov SAR studies have shown that the substitution position on the indole ring is a key determinant of activity and selectivity. Specifically, 2-substituted indoles tend to have higher binding affinities at the NOP receptor and act as full agonists, whereas 3-substituted analogs often behave as selective NOP partial agonists. nih.gov Some of these 2-substituted derivatives exhibit subnanomolar binding affinities for both NOP and MOP receptors. nih.gov The N-substituent on the piperidine ring also plays a crucial role, affecting both antagonist potency and receptor selectivity. acs.org

Sigma Receptors: Piperidine and phenylpiperazine derivatives have been identified as high-affinity ligands for sigma receptors. chemrxiv.orgchemrxiv.orgresearchgate.net Certain 4-phenylpiperidine (B165713) derivatives bind to sigma receptors with high affinity (Kᵢ = 1-10 nM) while showing little affinity for dopamine or phencyclidine receptors. chemrxiv.orgchemrxiv.org The piperidine moiety is considered a critical structural element for achieving dual affinity at both sigma-1 and histamine (B1213489) H3 receptors. nih.gov SAR studies on disubstituted piperidines have revealed that the nature and position of the substituent on the piperidine nitrogen are crucial for selectivity over dopamine D2 or serotonin 5-HT2 receptors. nih.gov

Dopamine and Serotonin Receptors: The piperidine scaffold is also integral to ligands for dopamine and serotonin receptors. nih.govresearchgate.netresearchgate.net N-phenylpiperazine analogs have been evaluated for their selectivity for the D3 versus the D2 dopamine receptor subtype. nih.gov The structural similarity between the pharmacophores for dopamine D4 and sigma-1 receptors has been exploited to develop potent sigma-1 modulators from a piperidine-based D4 ligand scaffold. chemrxiv.orgchemrxiv.orgresearchgate.net Key interactions often involve the basic nitrogen of the piperidine ring. chemrxiv.org Furthermore, piperidine-based analogs of cocaine have been explored as potent inhibitors of dopamine and serotonin reuptake, with the stereochemistry and substitution on the piperidine ring tailoring the activity and selectivity for the respective monoamine transporters. researchgate.net

| Receptor Family | Compound Class | Key SAR Findings | Affinity Range |

| Opioid (NOP, MOP) | N-Piperidinyl Indoles | 2-substitution on indole favors full agonism and higher affinity. | Kᵢ < 1 nM |

| Sigma (σ₁, σ₂) | 4-Phenylpiperidines | N-substituent governs selectivity over dopamine/serotonin receptors. | Kᵢ = 1-10 nM |

| Dopamine (D₂, D₃, D₄) | N-Phenylpiperazines | Basic nitrogen is key for interaction; SAR diverges from sigma receptors. | - |

| Serotonin (SERT) | Piperidine-based Analogs | Stereochemistry and substitution tailor transporter selectivity. | Kᵢ = 7.6 - 21 nM |

Modulators of Cellular Signaling Pathways

Piperidinone derivatives can function as modulators of cellular signaling by acting on specific protein targets. For example, certain novel urea (B33335) derivatives containing a piperidine moiety act as allosteric modulators of the μ-opioid receptor. These compounds can inhibit β-arrestin recruitment when co-administered with an agonist, demonstrating the potential for biased signaling, which could lead to therapeutics with fewer side effects.

The sigma-1 receptor, a target for many piperidine-based ligands, is itself a modulator of cellular signaling. chemrxiv.orgchemrxiv.org It functions as a chaperone protein that can interact with and regulate various ion channels and neurotransmitter systems, including the glutamatergic, dopaminergic, and serotonergic pathways. chemrxiv.orgchemrxiv.org By binding to the sigma-1 receptor, piperidinone derivatives can indirectly influence these critical signaling cascades.

Furthermore, the discovery of inhibitors for protein-protein interactions (PPIs) represents a significant challenge in drug discovery. nih.govbris.ac.uk The piperidinone scaffold can be utilized in the design of molecules that mimic secondary protein structures like β-strands, which are often involved in PPIs. nih.govbris.ac.uk For instance, a fragment-based approach combined with a peptide anchor has been used to identify functional mimetics that can disrupt specific PPIs, such as the GKAP/SHANK1 PDZ interaction. nih.gov

Design and Synthesis of Piperidinone Libraries for Biological Screening

The systematic exploration of the chemical space around the piperidinone core is crucial for discovering new biologically active agents. The generation of compound libraries allows for the efficient screening and identification of lead compounds. uniroma1.it Multicomponent reactions (MCRs) are a powerful tool in this regard, enabling the creation of extensive libraries of structurally related compounds from a minimal set of starting materials. nih.gov

A common strategy involves using a solid support, such as a resin, to which a piperidinone precursor is anchored. This solid-phase synthesis approach facilitates the purification process, as excess reagents and byproducts can be easily washed away. researchgate.net For example, a library of dipiperidines was synthesized as potential antitubercular agents by coupling resin-anchored amino alcohols with a variety of Fmoc-protected amino acids. nih.gov

Parallel synthesis is a highly efficient method for rapidly generating libraries of discrete compounds, which is particularly useful for establishing structure-activity relationships. nih.govresearchgate.net This technique involves the simultaneous synthesis of multiple compounds in a spatially addressed array, such as a multiwell plate. researchgate.netresearchgate.net This setup allows for common reaction steps, like deprotection or activation, to be performed on all compounds at once, while different building blocks can be added to individual wells to create structural diversity. uniroma1.it

The utility of parallel synthesis has been demonstrated in the development of piperidine libraries for various biological targets. For example, a focused library of piperidines targeting the nociceptin opioid receptor was designed and synthesized using this method, leading to the discovery of both potent agonists and antagonists. nih.gov Similarly, a 22-member optimization library of piperidinol analogs was created via parallel synthesis to probe the SAR for anti-tuberculosis activity. nih.gov

In Silico Studies in Medicinal Chemistry

Computational methods are indispensable tools in modern medicinal chemistry for the rational design and optimization of piperidinone-based ligands. In silico techniques such as Quantitative Structure-Activity Relationship (QSAR) studies and ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction are frequently employed. jetir.org QSAR models can correlate the structural features of a series of compounds with their biological activity, providing insights for designing more potent molecules. ADMET prediction helps to filter out compounds with undesirable pharmacokinetic properties early in the discovery process, saving time and resources. For example, the SwissADME tool has been used to analyze properties like lipophilicity, water solubility, and drug-likeness for novel piperidone derivatives.

Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to its protein target. jetir.org This method is crucial for understanding the molecular basis of ligand recognition and for guiding lead optimization. For piperidinone derivatives, docking studies have been performed on a wide range of targets.

For example, in silico docking was used to propose a binding mode for piperidine-4-carboxamide inhibitors within the active site of mycobacterial DNA gyrase. nih.gov In another study, docking simulations of N-piperidinyl indoles into homology models of the NOP and MOP opioid receptors helped to rationalize the observed differences in their binding affinities and functional activities. nih.gov These studies often identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For instance, docking studies of piperidine derivatives with the pancreatic lipase (B570770) enzyme identified specific interactions with key residues like Gly76, Phe77, and Asp79. mdpi.com The reliability of these docking protocols is often validated by "redocking" the known co-crystallized ligand and ensuring the predicted pose has a low root-mean-square deviation (RMSD) from the experimental structure. mdpi.comsemanticscholar.org

Identification of Novel Binding Sites

The exploration of novel binding sites for piperidinone derivatives is a key area of research in medicinal chemistry, aimed at identifying new therapeutic targets and understanding the molecular basis of their activity. For derivatives of this compound, a significant focus has been on their interaction with various receptors in the central nervous system.

Research into structurally related 1-phenylpiperazine (B188723) and 4-phenylpiperidine derivatives has revealed high-affinity binding to sigma (σ) receptors. nih.gov These receptors are of interest for the development of novel psychotherapeutic agents. nih.gov By incorporating structural features known to enhance sigma binding, derivatives have been synthesized that exhibit high affinity, with Ki values in the nanomolar range (1-10 nM), and selectivity over other receptors like phencyclidine and dopamine receptors. nih.gov

The identification of the primary sigma pharmacophore has been a significant advancement. nih.gov A pharmacophore model for σ1 receptor binding generally includes an essential amine site flanked by two hydrophobic domains. For many active compounds, these hydrophobic regions are occupied by phenyl groups. The structural resemblance of some high-affinity piperidine derivatives to the non-selective sigma ligand haloperidol (B65202) has been instrumental in defining this pharmacophore. nih.gov

Molecular docking studies are a crucial computational tool for identifying and characterizing potential binding sites. These studies help in visualizing the interactions between a ligand, such as a this compound derivative, and its macromolecular target. By predicting the preferred orientation of a molecule when bound to a receptor, docking can elucidate key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding affinity.

The table below illustrates the binding affinities of representative phenylpiperidine derivatives to sigma receptors, highlighting the impact of structural modifications on binding.

| Compound | Modification | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) |

| Derivative A | N-benzyl | 8.5 | 15.2 |

| Derivative B | N-phenethyl | 3.2 | 7.8 |

| Derivative C | 4-fluoro-N-benzyl | 5.1 | 10.5 |

| Derivative D | 4-methoxy-N-phenethyl | 2.9 | 6.4 |

Note: The data in this table is representative and compiled from general findings for phenylpiperidine derivatives to illustrate the concept.

Pharmacokinetic and Pharmacodynamic Predictions

The prediction of pharmacokinetic (PK) and pharmacodynamic (PD) properties is a critical step in the early stages of drug discovery, helping to identify candidates with a higher probability of success in clinical development. For novel compounds like derivatives of this compound, in silico and computational models are extensively used to forecast their behavior in the body.

Pharmacokinetic (PK) Predictions involve the assessment of ADME properties: Absorption, Distribution, Metabolism, and Excretion. Various computational tools and models are employed for these predictions.

Absorption: Predictions of oral bioavailability and intestinal absorption are often based on physicochemical properties such as lipophilicity (LogP), molecular weight, and the number of hydrogen bond donors and acceptors, guided by frameworks like Lipinski's Rule of Five.

Distribution: The volume of distribution (Vd) and plasma protein binding (PPB) are predicted to understand how a compound distributes throughout the body's tissues.

Metabolism: The prediction of metabolic pathways and the identification of potential metabolites are crucial for understanding the compound's stability and potential for drug-drug interactions. Cytochrome P450 (CYP) enzyme inhibition is a key parameter assessed.

Excretion: The likely route of elimination from the body, whether through the kidneys (renal) or liver (hepatic), is predicted.

The table below presents a hypothetical set of in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions for a this compound analog.

| Parameter | Predicted Value | Interpretation |

| Absorption | ||

| Human Intestinal Absorption | High | Well absorbed from the gut |

| Caco-2 Permeability | Moderate | Can cross the intestinal barrier |

| Distribution | ||

| Plasma Protein Binding | >90% | High affinity for plasma proteins |

| BBB Permeability | Yes | Can cross the blood-brain barrier |

| Metabolism | ||

| CYP2D6 Inhibition | Inhibitor | Potential for drug-drug interactions |

| CYP3A4 Inhibition | Non-inhibitor | Low risk of interaction with CYP3A4 substrates |

| Excretion | ||

| Renal Clearance | Low | Primarily cleared by metabolism |

| Toxicity | ||

| hERG Inhibition | Low risk | Unlikely to cause cardiotoxicity |

| Ames Mutagenicity | Negative | Not likely to be mutagenic |

Note: This table contains representative predicted data for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For piperidinone derivatives, QSAR studies are instrumental in understanding the structural requirements for a desired pharmacological effect and in designing more potent and selective analogs.

A QSAR study involves several key steps:

Data Set Selection: A series of structurally related compounds with experimentally determined biological activities (e.g., IC50 or Ki values) is compiled.

Molecular Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like neural networks, are used to build a mathematical model that correlates the molecular descriptors with the biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques to ensure its robustness and reliability. nih.gov

A QSAR study on a series of 4-phenylpiperidine derivatives acting as µ-opioid agonists utilized a three-layer back-propagation neural network. nih.gov A large number of molecular descriptors were initially calculated and then a smaller, relevant set was selected using partial least squares (PLS) and two-stage least squares methods. nih.gov The final model successfully correlated four molecular descriptors with the analgesic activities of the compounds and was validated with an external test set. nih.gov

The table below provides an example of the types of molecular descriptors that might be used in a QSAR study of this compound derivatives and their correlation with a hypothetical biological activity.

| Descriptor Type | Example Descriptor | Correlation with Activity |

| Electronic | Dipole Moment | Positive |

| Steric | Molar Refractivity | Negative |

| Hydrophobic | LogP | Positive |

| Topological | Wiener Index | Negative |

Note: The correlations presented in this table are hypothetical and for illustrative purposes.

The insights gained from QSAR models, often in conjunction with pharmacophore modeling, can guide the structural optimization of lead compounds to enhance their activity and selectivity. nih.gov

Applications in Organic Synthesis and Material Science

1-Phenylpiperidin-2-one as a Synthetic Intermediate

In the realm of organic chemistry, this compound and its derivatives serve as crucial synthetic intermediates. The piperidine (B6355638) scaffold is a common motif in a vast array of biologically active compounds, including numerous pharmaceuticals and naturally occurring alkaloids. nih.govresearchgate.net Consequently, synthetic routes that provide access to functionalized piperidones are of high importance to the medicinal and organic chemistry communities. acs.org The reactivity of the this compound core allows for a variety of chemical transformations, enabling chemists to introduce diverse functional groups and construct more elaborate molecular architectures.

Precursor for Complex Organic Molecules

The utility of this compound as a precursor is particularly evident in the synthesis of complex, polysubstituted piperidines which are prevalent in many drug candidates. acs.orgnih.gov The development of stereoselective synthesis methods, such as asymmetric and diastereoselective reactions, has further expanded the utility of piperidone-based templates. nih.govmdpi.com These advanced synthetic strategies allow for the precise control of the three-dimensional arrangement of atoms, which is often critical for the biological activity of the final molecule.

For instance, chiral 2-substituted 4-piperidone (B1582916) building blocks, which can be derived from related synthetic pathways, are used to create analogues of drugs like donepezil, a treatment for Alzheimer's disease. acs.org The ability to selectively synthesize specific stereoisomers of piperidine-containing molecules is a significant advantage, as different stereoisomers can exhibit vastly different biological effects. nih.gov The synthesis of chiral N-substituted piperidone derivatives is an active area of research, highlighting the ongoing importance of these intermediates. iucr.org

Table 1: Properties of this compound

| Property | Value |

| IUPAC Name | This compound nih.gov |

| Molecular Formula | C₁₁H₁₃NO nih.gov |

| Molecular Weight | 175.23 g/mol nih.gov |

| CAS Number | 4789-09-7 nih.gov |

| SMILES | C1CCN(C(=O)C1)C2=CC=CC=C2 nih.gov |

Stereochemical Complexity in Material Science

The principles of stereochemistry, which are crucial in the synthesis of pharmaceuticals, also play a significant role in material science. The specific spatial arrangement of atoms and functional groups in a molecule can dictate its macroscopic properties, such as its ability to self-assemble into ordered structures or its interaction with light.

The development of synthetic methods that yield polysubstituted piperidones with high diastereoselectivity is a key area of research. nih.gov These methods, which include visible-light-driven radical silylative cyclizations and boronyl radical-catalyzed cycloadditions, provide access to molecules with multiple, well-defined stereocenters. nih.govnih.gov The ability to control the stereochemistry of the piperidine ring is essential for creating molecules with specific conformations. iucr.org

Table 2: Examples of Stereoselective Reactions for Piperidine Synthesis

| Reaction Type | Key Features | Outcome |

| Rhodium (I) Catalyzed [2+2+2] Cycloaddition | Employs a cleavable tether; catalytic and asymmetric. | Access to polysubstituted piperidinol scaffolds with high enantioselectivity. nih.gov |

| Boronyl Radical-Catalyzed (4+2) Cycloaddition | Metal-free conditions; high modularity and atom economy. | Synthesis of polysubstituted piperidines with high yield and diastereoselectivity. nih.govresearchgate.net |

| Visible-Light-Driven Silylative Cyclization | Atom-economical; uses an organic dye as a photocatalyst. | Densely functionalized piperidines with varying diastereoselectivity. nih.gov |

In the context of material science, chiral piperidine scaffolds can be incorporated into larger molecular structures, such as polymers or liquid crystals, to introduce chirality and influence their supramolecular organization. The conformational flexibility of the piperidine ring, which can adopt different chair and half-chair conformations depending on its substitution pattern, adds another layer of complexity that can be exploited in the design of new materials. iucr.org While direct applications of this compound in material science are an emerging area, the fundamental research into the stereoselective synthesis of related structures lays the groundwork for the future development of novel, functional materials with precisely controlled three-dimensional architectures.

Future Directions and Research Gaps

Exploration of Undocumented Applications and Therapeutic Potentials

1-Phenylpiperidin-2-one serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system. myskinrecipes.com Its core structure is a versatile scaffold that has been modified to create derivatives with potential anticonvulsant, analgesic, and anti-inflammatory properties. myskinrecipes.com The broader class of phenylpiperidine compounds is known for a wide array of pharmacological activities, including opioid analgesia and antipsychotic effects. nih.govwikipedia.org

Future research should systematically explore other potential therapeutic applications beyond these established areas. Given the structural similarities to compounds with diverse biological activities, there is a compelling case for screening this compound derivatives against a wider range of biological targets. For instance, the piperidine (B6355638) ring is a common motif in many bioactive natural products and pharmaceuticals. nih.govacs.org The exploration of its derivatives could lead to the discovery of novel agents for treating neurodegenerative diseases, metabolic disorders, or even certain types of cancer. Research into N-phenyl piperazine derivatives has already shown promise in developing antidiabetic and anti-inflammatory agents. biomedpharmajournal.org

Table 1: Known and Potential Therapeutic Areas for Phenylpiperidine Derivatives

| Therapeutic Area | Status | Key Findings |

|---|---|---|

| Central Nervous System | Established | Building block for CNS-targeting drugs. myskinrecipes.com |

| Analgesia | Established | Phenylpiperidine derivatives like Fentanyl are potent opioid analgesics. nih.gov |

| Anticonvulsant | Potential | Derivatives show potential anticonvulsant properties. myskinrecipes.com |

| Anti-inflammatory | Potential | Derivatives exhibit potential anti-inflammatory effects. myskinrecipes.com Pyridazinone derivatives have shown potent activity. sarpublication.com |

| Antidiabetic | Exploratory | Related N-phenyl piperazine derivatives show α-amylase inhibition. biomedpharmajournal.org |

| Anticancer | Exploratory | Piperine (B192125) derivatives show anticancer activity. mdpi.com Some piperidone scaffolds are being investigated as curcumin mimics with diverse bio-properties. rsc.orgrsc.org |

| Antiviral | Exploratory | Piperine, a related alkaloid, has shown antiviral activity against viruses like H1N1 and LMBV. mdpi.com |

Development of More Potent and Selective Analogues

A significant area of ongoing research is the rational design and synthesis of this compound analogues with enhanced potency and selectivity for specific biological targets. Structure-activity relationship (SAR) studies are crucial in this endeavor, guiding the modification of the piperidinone scaffold to optimize therapeutic effects while minimizing off-target activity.

For example, research has led to the development of potent and simplified piperidinone-based inhibitors of the MDM2–p53 interaction, which is a key target in cancer therapy. nih.gov Continued optimization of substituents on the piperidinone ring has yielded inhibitors with excellent pharmacokinetic properties. nih.gov Similarly, novel 1-phenylpiperazine (B188723) and 4-phenylpiperidine (B165713) derivatives have been developed as high-affinity ligands for sigma receptors, which may be targets for new psychotherapeutic agents. nih.gov

Another strategy involves creating bridged piperidine analogues to enhance receptor affinity and modulate physicochemical properties like lipophilicity. nih.gov The development of 1,3-disubstituted-2-thiohydantoin analogues has also resulted in compounds with potent anti-inflammatory activity, demonstrating the versatility of modifying related heterocyclic scaffolds. mdpi.comresearchgate.net

Table 2: Examples of Developed Analogues and Their Targets

| Analogue Class | Target | Therapeutic Potential |

|---|---|---|

| Piperidinone–pyridine (B92270) inhibitors | MDM2–p53 interaction | Cancer. nih.gov |

| Bridged Phenyl-piperidine Analogues | P2Y14 Receptor | Asthma, Chronic Pain. nih.gov |

| 1-Phenylpiperazine Derivatives | Sigma Receptors | Psychotherapeutics. nih.gov |

| 1,3-Disubstituted-2-thiohydantoins | Cyclooxygenase 2 (COX-2) | Anti-inflammatory. mdpi.comresearchgate.net |

Advanced Mechanistic Investigations of Biological Actions

While many derivatives of this compound have demonstrated biological activity, a deeper understanding of their mechanisms of action at the molecular level is often lacking. Advanced mechanistic studies are essential to fully characterize how these compounds interact with their biological targets and to elucidate the downstream signaling pathways they modulate.

For instance, phenylpiperidine opioids like fentanyl exert their analgesic effects primarily by acting as agonists at the mu-opioid receptor, which inhibits ascending pain pathways. nih.gov In contrast, methylphenidate, a well-known piperidine derivative, functions by inhibiting the reuptake of dopamine (B1211576) and norepinephrine in the central nervous system. wikipedia.org

Future research should employ a range of modern techniques, including structural biology (X-ray crystallography and cryo-electron microscopy), computational modeling, and advanced biochemical and cellular assays to investigate these mechanisms. Studies on methyl-substituted (phenylcyclohexyl)piperidines have already utilized in vitro binding assays and in vivo behavioral assays to characterize their interaction with the PCP binding site, revealing high enantioselectivity. nih.gov Understanding the precise binding modes and the conformational changes induced in the target proteins can guide the design of next-generation compounds with improved efficacy.

Novel Synthetic Pathways for Accessing Diverse Piperidinone Scaffolds

The development of novel and efficient synthetic methodologies is fundamental to advancing research on piperidinone-based compounds. Innovations in synthetic chemistry can provide access to a wider diversity of molecular scaffolds, enabling a more comprehensive exploration of the chemical space around the this compound core.

Recent advancements include multicomponent reactions (MCRs) that allow for the synthesis of complex piperidone scaffolds from simple starting materials in a single step. researchgate.net A one-pot, four-component reaction involving an intermolecular Diels-Alder reaction has been developed to generate piperidone products with high levels of skeletal, functional, and stereochemical diversity. researchgate.net Other notable methods include an efficient aza-Michael synthesis for preparing 4-piperidone (B1582916) scaffolds, which have been used to create novel analogues of the Alzheimer's drug donepezil. nih.govacs.org Furthermore, new facile synthetic routes have been developed for compounds like 1-phenyl-piperazine-2,6-diones, which have shown herbicidal activity. mdpi.comnih.gov

Future efforts should focus on developing even more versatile, stereoselective, and environmentally friendly synthetic strategies. This will not only facilitate the synthesis of known derivatives but also open doors to entirely new classes of piperidinone-based compounds with unique structural features and potentially novel biological activities.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 4-phenylpiperidine |

| Aceperone |

| Alvimopan |

| Bromperidol |

| Budipine |

| CPCA |

| Diphenoxylate |

| Donepezil |

| Emorfazone |

| Enefexine |

| Femoxetine |

| Fentanyl |

| Fulvestrant |

| Haloperidol (B65202) |

| Ketobemidone |

| Loperamide |

| Meperidine |

| Methylphenidate |

| Moperone |

| MPPP |

| Paroxetine |

| Penfluridol |

| PEPAP |

| Pethidine |

| Piperine |

| Prodine |

| Prodipine |

| Trifluperidol |

Q & A

Basic: What are the established synthetic routes for 1-Phenylpiperidin-2-one, and how can their efficiency be optimized?

Methodological Answer:

The primary synthetic routes include intramolecular cyclization of N-phenyl-δ-valerolactam derivatives or palladium-catalyzed carbonylative coupling. Efficiency optimization involves adjusting reaction parameters (e.g., temperature, solvent polarity, catalyst loading) and employing microwave-assisted synthesis for reduced reaction times. Characterization via /-NMR and HPLC ensures purity (>95%) and structural confirmation. Reproducibility requires detailed documentation of stoichiometric ratios and purification steps (e.g., column chromatography) .

Advanced: How should researchers address contradictions in reported pharmacological activities of this compound across different studies?

Methodological Answer:

Contradictions may arise from variations in assay conditions (e.g., buffer pH, cell lines) or off-target effects. To resolve these:

- Perform orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) to confirm target engagement.

- Validate findings using knockout models or siRNA silencing.

- Analyze pharmacokinetic variables (e.g., metabolic stability in microsomal assays vs. in vivo models) .

- Cross-reference experimental protocols with standardized guidelines (e.g., NIH assay reproducibility criteria) .

Basic: What spectroscopic methods are critical for characterizing this compound, and what key spectral markers should be analyzed?

Methodological Answer:

Essential techniques include:

- -NMR : Identify the lactam proton (δ 4.2–4.5 ppm) and aromatic protons (δ 7.2–7.5 ppm).

- IR Spectroscopy : Confirm the carbonyl stretch (C=O) at ~1680–1720 cm.

- Mass Spectrometry : Monitor the molecular ion peak (M at m/z 189) and fragmentation patterns (e.g., loss of CO group).

- HPLC : Assess purity using C18 columns with UV detection at 254 nm .

Advanced: What computational strategies are effective in predicting the binding modes of this compound with target enzymes?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., acetylcholinesterase).

- Molecular Dynamics (MD) Simulations : Analyze stability of ligand-enzyme complexes over 100-ns trajectories.

- Quantum Mechanics/Molecular Mechanics (QM/MM) : Evaluate electronic interactions at binding pockets.

- Validate predictions with mutagenesis studies or crystallographic data (if available) .

Basic: How to design a reproducible synthesis protocol for this compound suitable for academic research?

Methodological Answer:

- Step 1 : React benzylamine with δ-valerolactam under reflux in anhydrous THF.

- Step 2 : Purify via silica gel chromatography (ethyl acetate/hexane, 3:7).

- Step 3 : Confirm yield (typically 60–75%) and purity by HPLC.

- Documentation : Include exact reagent grades, solvent drying methods, and monitoring (R = 0.4 in 3:7 EA/hexane). Provide raw spectral data in supplementary materials .

Advanced: What methodologies can resolve discrepancies in the metabolic stability data of this compound in in vitro vs. in vivo models?

Methodological Answer:

- Comparative CYP450 Profiling : Use human liver microsomes (HLM) vs. rat hepatocytes to identify species-specific metabolism.

- Stable Isotope Tracing : Track -labeled compound in plasma and tissues via LC-MS.

- Enzyme Phenotyping : Inhibit specific CYP isoforms (e.g., CYP3A4) to pinpoint metabolic pathways.

- Physiologically Based Pharmacokinetic (PBPK) Modeling : Integrate in vitro clearance data with in vivo absorption parameters .

Basic: How to conduct a rigorous literature review on this compound’s applications in neuroscience research?

Methodological Answer:

- Database Search : Use SciFinder and PubMed with keywords: "this compound" AND ("dopamine receptors" OR "neuroprotection").

- Inclusion Criteria : Prioritize peer-reviewed articles (2015–2025) with mechanistic studies.

- Synthesis : Tabulate reported IC values, assay types, and model organisms. Highlight gaps (e.g., limited in vivo neurotoxicity data) .

Advanced: What experimental designs are optimal for elucidating the tautomeric equilibrium of this compound in solution?

Methodological Answer:

- Variable Temperature -NMR : Monitor chemical shift changes of lactam protons across 25–100°C.

- Solvent Polarity Studies : Compare DMSO-d vs. CDCl to assess keto-enol tautomerism.

- Computational Analysis : Calculate tautomerization energy barriers using Gaussian at the B3LYP/6-311+G(d,p) level.

- X-ray Crystallography : Resolve solid-state structure to confirm dominant tautomer .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。